molecular formula C11H11ClO3 B11774915 (R)-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one

(R)-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one

Cat. No.: B11774915
M. Wt: 226.65 g/mol
InChI Key: NLXOEZNYVLERQM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one is a chemical compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a methylisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the hydroxyethyl group: This step may involve the use of epoxides or other suitable intermediates under basic or acidic conditions.

    Methylation: Introduction of the methyl group can be done using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyethyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2-Chloro-1-hydroxyethyl)phenol
  • ®-2-Chloro-1-hydroxyethylbenzene
  • ®-4-Methyl-2-chloro-1-hydroxyethylbenzene

Uniqueness

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one is unique due to its specific combination of functional groups and the isobenzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

5-[(1R)-2-chloro-1-hydroxyethyl]-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11ClO3/c1-6-7(10(13)4-12)2-3-8-9(6)5-15-11(8)14/h2-3,10,13H,4-5H2,1H3/t10-/m0/s1

InChI Key

NLXOEZNYVLERQM-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@H](CCl)O

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.